molecular formula C9H10BrNO B1605612 Acetamide, N-(4-(bromomethyl)phenyl)- CAS No. 66047-05-0

Acetamide, N-(4-(bromomethyl)phenyl)-

Cat. No.: B1605612
CAS No.: 66047-05-0
M. Wt: 228.09 g/mol
InChI Key: JGMURBFZECPJFF-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(bromomethyl)phenyl)-: is an organic compound with the molecular formula C9H10BrNO It is a derivative of acetamide where a bromomethyl group is attached to the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(bromomethyl)phenyl)- typically involves the bromination of N-(4-methylphenyl)acetamide. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

Industrial production methods for Acetamide, N-(4-(bromomethyl)phenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(bromomethyl)phenyl)- undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate results in the formation of a carboxylic acid.

Scientific Research Applications

Acetamide, N-(4-(bromomethyl)phenyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(bromomethyl)phenyl)- involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with proteins or DNA. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-bromophenyl)-: Similar structure but lacks the bromomethyl group.

    N-(4-(chloromethyl)phenyl)acetamide: Contains a chloromethyl group instead of a bromomethyl group.

    N-(4-(methyl)phenyl)acetamide: Contains a methyl group instead of a bromomethyl group.

Uniqueness

Acetamide, N-(4-(bromomethyl)phenyl)- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential biological activity. The bromomethyl group can participate in a variety of chemical reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-[4-(bromomethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMURBFZECPJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216251
Record name Acetamide, N-(4-(bromomethyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66047-05-0
Record name Acetamide, N-(4-(bromomethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066047050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-(bromomethyl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(bromomethyl)phenyl]acetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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